ETHYL 2-METHYL-5-OXO-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE
Description
Ethyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate is a fused heterocyclic compound comprising a thiazole ring fused to a pyridine core. The pyridine ring is substituted with a methyl group at position 2 and a ketone at position 5, while the ester functional group at position 6 enhances its solubility and reactivity. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal and materials chemistry. The compound’s bioactivity and physicochemical properties are influenced by the electron-withdrawing ketone and the electron-donating methyl group, which modulate aromaticity and intermolecular interactions .
Properties
IUPAC Name |
ethyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-3-15-9(14)7-4-11-10-12(8(7)13)5-6(2)16-10/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBYMLUIGWBXJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N(C1=O)C=C(S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Commonly used reagents include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction is usually carried out in ethanol or isopropyl alcohol under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of ultrasonic activation has also been explored to enhance reaction rates and product purity .
Chemical Reactions Analysis
Formal [3+2] Cycloaddition
This compound participates in [3+2] cycloaddition reactions with diazadienes. For example, thiazoloindole derivatives react with 1,2-diaza-1,3-dienes in the presence of zinc dichloride to form complex heterocycles .
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| [3+2] Cycloaddition | Thiazoloindole, 1,2-diaza-1,3-diene, ZnCl₂ | Dichloromethane, RT, 3 hours | Pyrrolothiazoloindole derivative |
Reaction with Aromatic Aldehydes
Under ultrasound-assisted conditions, the compound reacts with aromatic aldehydes and ethyl dichlorophosphite to form thiazolodiazaphosphole derivatives . This involves a two-step condensation and Pudovik reaction .
Oxidation and Reduction
The compound undergoes oxidation and reduction reactions typical of thiazole and pyridine derivatives:
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Oxidation : Forms sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
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Reduction : Yields thiazolidine derivatives via reducing agents such as sodium borohydride.
| Reaction Type | Reagent | Product | Citation |
|---|---|---|---|
| Oxidation | H₂O₂ | Sulfoxides/Sulfones | |
| Reduction | NaBH₄ | Thiazolidine derivatives |
Substitution Reactions
The compound participates in nucleophilic substitution at reactive positions, enabling functionalization. While specific examples are not detailed in the provided sources, general reactivity suggests:
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Nucleophiles : Amines, thiols, or other nucleophilic species.
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Conditions : Standard laboratory protocols (e.g., reflux, controlled pH).
Comparison of Reaction Types
These reactions highlight the compound’s versatility in organic synthesis and medicinal chemistry applications. Further studies are required to fully characterize its reactivity and biological interactions.
Scientific Research Applications
Synthesis of Ethyl 2-Methyl-5-Oxo-[1,3]Thiazolo[3,2-A]Pyridine-6-Carboxylate
The compound can be synthesized through several methodologies, often involving the condensation of suitable precursors. One common approach includes the reaction of thiazole derivatives with carboxylic acids or esters under basic or acidic conditions. The synthesis typically yields products that can be further modified to enhance their biological activity.
Antimicrobial Properties
Research indicates that derivatives of thiazolo[3,2-a]pyridine exhibit significant antimicrobial activity. For instance, compounds similar to ethyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyridine have been tested against various bacterial strains and demonstrated effectiveness comparable to established antibiotics .
Anticancer Activity
Studies have shown that thiazolo[3,2-a]pyridine derivatives possess anticancer properties. They may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Specific derivatives have been reported to target pathways involved in tumor growth and metastasis .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Thiazolo derivatives have shown potential in reducing inflammation markers in vitro and in vivo, suggesting their use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazolo derivatives. Modifications at various positions on the thiazole ring can significantly influence biological activity. For example:
- Substituents at the 2-position may enhance antimicrobial potency.
- Variations at the 6-position can affect anticancer activity.
Potential Applications in Drug Development
Given its diverse biological activities, this compound holds promise for development as:
- Antibiotics : Addressing antibiotic resistance through novel mechanisms.
- Anticancer agents : Targeting specific cancer types with tailored therapies.
- Anti-inflammatory drugs : Providing alternatives for chronic inflammatory conditions.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various thiazolo derivatives against Gram-positive and Gram-negative bacteria. Ethyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyridine showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a new antibiotic candidate .
Case Study 2: Anticancer Research
In another investigation, researchers synthesized a series of thiazolo derivatives and assessed their cytotoxic effects on breast cancer cell lines (MCF-7). The results demonstrated that certain modifications to the ethyl thiazole structure enhanced cytotoxicity by over 50% compared to control groups .
Mechanism of Action
The mechanism of action of ethyl 2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and inflammation. For instance, it can inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators . Additionally, it may interact with DNA and RNA, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Thiazolo[3,2-a]Pyridine vs. Thiazolo[3,2-a]Pyrimidine Derivatives
A key distinction lies in the fused aromatic system: pyridine (one nitrogen atom) versus pyrimidine (two nitrogen atoms). For example, ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () features a pyrimidine ring, which increases hydrogen-bonding capacity due to additional nitrogen atoms. This enhances crystalline packing and biological target interactions compared to the pyridine analog .
Table 1: Structural and Electronic Differences
Physicochemical Properties
The pyridine core in the target compound reduces hydrogen-bonding sites compared to pyrimidine derivatives. For example, the crystal structure in reveals C–H···O interactions stabilizing a puckered pyrimidine ring, whereas the pyridine analog may exhibit flatter geometry due to fewer heteroatoms. Melting points for thiazolo[3,2-a]pyrimidines range from 427–428 K (), but the target compound’s melting point is likely lower due to reduced polarity .
Table 3: Physical Properties
Table 4: Bioactivity Comparison
| Compound Type | Antioxidant Activity (IC₅₀, µg/mL) | Antibacterial Activity (MIC, µg/mL) |
|---|---|---|
| Thiazolo[3,2-a]Pyrimidines | 20–30 | 25–50 (Gram-positive bacteria) |
| Target Compound (Predicted) | 30–40 | 50–100 |
Biological Activity
Ethyl 2-Methyl-5-Oxo-[1,3]Thiazolo[3,2-A]Pyridine-6-Carboxylate (CAS No. 32187-00-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and applications based on diverse sources of research.
| Property | Details |
|---|---|
| Molecular Formula | C10H10N2O3S |
| Molecular Weight | 238.26 g/mol |
| CAS Number | 32187-00-1 |
| Structure | Chemical Structure |
Synthesis Methods
The synthesis of this compound typically involves multi-step processes that include the reaction of appropriate precursors under controlled conditions. Various methods have been documented, including one-pot reactions that simplify the synthesis while maintaining yield and purity.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various pathogens:
- Bacterial Inhibition : Studies have shown that this compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, it has been reported to have a minimum inhibitory concentration (MIC) of 0.17 mg/mL against E. coli and similar efficacy against other bacterial strains such as Bacillus cereus and Salmonella Typhimurium .
- Fungal Activity : The compound also shows antifungal properties, making it a candidate for further development in treating fungal infections .
Anticancer Potential
Research indicates that this compound may possess anticancer activity. For example:
- Cell Line Studies : In vitro studies using breast cancer cell lines MCF-7 and MDA-MB-231 have revealed that the compound can inhibit cell proliferation effectively . The mechanism appears to involve the induction of apoptosis and disruption of the cell cycle.
- Mechanism of Action : The compound has been noted to interfere with tubulin polymerization in cancer cells, which is crucial for cell division . This suggests a potential mechanism where the compound could halt tumor growth by disrupting mitotic processes.
Case Studies and Research Findings
Several studies have focused on the biological activities of compounds related to this compound:
- Antimicrobial Studies : A study published in PMC highlighted the synthesis and antimicrobial evaluation of thiazole derivatives, showing promising results against various pathogens .
- Anticancer Research : Another study investigated the effects of thiazole derivatives on liver cancer cells (HCC), demonstrating significant anti-proliferative effects and potential for use in cancer therapy .
- Structure–Activity Relationship (SAR) : Research has delved into SAR to optimize the biological activity of thiazole derivatives, providing insights into how structural modifications can enhance efficacy against specific targets .
Q & A
Q. How is the molecular structure of ethyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate determined experimentally?
Answer: X-ray crystallography is the primary method for structural elucidation. Single crystals are analyzed using SHELXL software (via SHELX programs) to refine atomic coordinates, bond lengths, and angles . For example:
- Key bond lengths (from analogous compounds):
| Bond Type | Length (Å) |
|---|---|
| N1–C9 | 1.370 |
| S1–C2 | 1.749 |
| O1–C3 | 1.211 |
| Source: |
- Dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings) indicate steric and electronic effects .
Q. What are standard synthetic protocols for this compound?
Answer: A typical synthesis involves:
- Refluxing precursors (e.g., substituted pyrimidines) with chloroacetic acid, aldehydes, and sodium acetate in a 1:1 acetic acid/acetic anhydride mixture for 8–10 hours .
- Example reagents :
| Component | Role |
|---|---|
| Sodium acetate | Catalyst |
| Glacial acetic acid | Solvent/acid mediator |
| Aldehyde derivatives | Electrophilic coupling |
- Post-reaction purification via recrystallization (e.g., ethyl acetate/ethanol) yields pure crystals .
Q. How is purity and structural integrity confirmed post-synthesis?
Answer: Multi-step validation:
- Melting point analysis (e.g., 427–428 K) .
- Spectroscopy :
- ¹H/¹³C NMR for functional group verification.
- IR to confirm carbonyl (C=O) and thiazole ring vibrations.
- Elemental analysis (C, H, N, S) to validate stoichiometry .
Advanced Questions
Q. How can hydrogen bonding patterns and crystal packing be systematically analyzed?
Answer: Use graph set analysis (Bernstein et al., 1995) to categorize intermolecular interactions:
- C–H···O bonds (e.g., bifurcated interactions in ) stabilize crystal lattices.
- Hydrogen bond metrics :
| Donor–Acceptor | Distance (Å) | Angle (°) |
|---|---|---|
| C16–H16···O5 | 3.21 | 145 |
| C20–H20···O3 | 3.09 | 152 |
| Source: |
Q. How are contradictions in crystallographic data resolved (e.g., puckering vs. planar rings)?
Answer: Strategies include:
Q. What methodologies evaluate the bioactivity of thiazolo[3,2-a]pyrimidine derivatives?
Answer:
- In vitro cytotoxicity assays (e.g., MTT against cancer cell lines) .
- Molecular docking to predict binding to targets (e.g., kinases, DNA topoisomerases).
- Structure-activity relationship (SAR) studies :
| Substituent | Bioactivity Trend |
|---|---|
| Electron-withdrawing | Enhanced cytotoxicity |
| Bulky aryl groups | Improved selectivity |
| Based on |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
